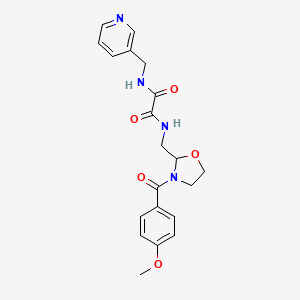

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

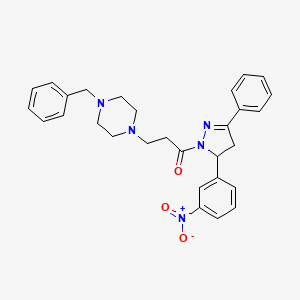

The compound N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a chemical entity that appears to be related to the field of organic synthesis, particularly involving the formation of oxazolidinone derivatives and amides. The compound's structure suggests it is a product of N-arylation, a common reaction in organic chemistry where an aromatic ring is bonded to a nitrogen atom in a molecule.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives can be achieved through a one-pot three-component synthesis, as demonstrated in the preparation of 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides. This process involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in an ionic liquid medium, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), at elevated temperatures of 80–85°C for 90–120 minutes. The method is noted for its good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions, eliminating the need for additional catalysts and solvents .

Molecular Structure Analysis

The molecular structure of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide would likely feature an oxazolidinone core, which is a five-membered ring containing oxygen and nitrogen atoms, substituted with various functional groups. The presence of a methoxybenzoyl group suggests aromaticity and potential for electronic interactions, while the pyridinylmethyl moiety indicates the inclusion of a heteroaromatic ring.

Chemical Reactions Analysis

The compound may be synthesized through N-arylation reactions. A related promoter, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO), has been found to be effective for the Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides at room temperature. This reaction exhibits excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups, leading to diverse N-arylation products . This suggests that the compound of interest could potentially be synthesized through a similar N-arylation process.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide are not detailed in the provided papers, we can infer from related compounds that it may exhibit solid-state properties at room temperature and could be soluble in organic solvents. The presence of the oxazolidinone ring and aromatic groups would influence its boiling point, melting point, and solubility. The compound's reactivity would be affected by the substituents on the oxazolidinone ring and the pyridine moiety, which could participate in further chemical reactions, such as electrophilic substitution or coordination with metal catalysts.

Propiedades

IUPAC Name |

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-28-16-6-4-15(5-7-16)20(27)24-9-10-29-17(24)13-23-19(26)18(25)22-12-14-3-2-8-21-11-14/h2-8,11,17H,9-10,12-13H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSJONSDMQYCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)

![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)

![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)

![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)